molecular formula C18H27N3O2 B14920101 1-Cycloheptyl-4-[(4-nitrophenyl)methyl]piperazine

1-Cycloheptyl-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B14920101
M. Wt: 317.4 g/mol
InChI Key: LCWZJWHFMBKSIL-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(4-nitrobenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cycloheptyl group and a 4-nitrobenzyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-cycloheptyl-4-(4-nitrobenzyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and further cyclized to yield the desired compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cycloheptyl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but can include amines, substituted benzyl derivatives, and other functionalized piperazines.

Scientific Research Applications

1-Cycloheptyl-4-(4-nitrobenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the modulation of biological pathways and as a probe for investigating cellular processes.

    Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound may have potential therapeutic applications in the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cycloheptyl-4-(4-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-Cycloheptyl-4-(3-nitrobenzyl)piperazine: This compound has a similar structure but with the nitro group in the meta position instead of the para position.

    1-Cycloheptyl-4-(4-aminobenzyl)piperazine: This compound features an amino group instead of a nitro group on the benzyl ring.

The uniqueness of 1-cycloheptyl-4-(4-nitrobenzyl)piperazine lies in its specific substitution pattern and the presence of both the cycloheptyl and 4-nitrobenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-cycloheptyl-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2

InChI Key

LCWZJWHFMBKSIL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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